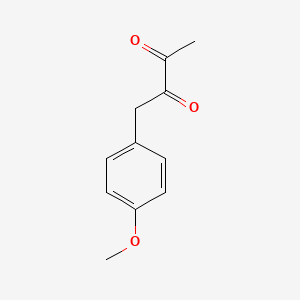

1-(4-Methoxyphenyl)butane-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)butane-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)11(13)7-9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHLGUBTBBGMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methoxyphenyl Butane 2,3 Dione

Precursor Selection and Design for Targeted Synthesis

The successful synthesis of 1-(4-methoxyphenyl)butane-2,3-dione hinges on the appropriate choice of precursor molecules, or synthons, which provide the necessary carbon framework and functional groups.

Utilization of 4-methoxyacetophenone derivatives as starting materials

4-Methoxyacetophenone, also known as acetanisole, serves as a common and logical starting material for the synthesis of this compound. wikipedia.orgcharite.de Its structure already contains the 4-methoxyphenyl (B3050149) group and a keto group, which can be elaborated upon to form the desired diketone. Research has shown that 4-methoxyacetophenone is a versatile substrate in various organic reactions, including those that form new carbon-carbon bonds. wikipedia.org

Other relevant keto-compounds as synthons

Beyond 4-methoxyacetophenone, other keto-compounds can act as valuable synthons. For instance, a general strategy for constructing unsymmetrical 1,2-diketones involves a 2-carbon synthon that can react with electrophilic precursors like aldehydes and ketones. nih.gov This approach allows for the introduction of diverse side chains. Another example is the use of p-methoxybenzyl chloride and ethyl acetoacetate (B1235776) to produce 1-(4-methoxyphenyl)butan-2-one, a direct precursor that can potentially be oxidized to the target diketone. google.com The related compound, 4-(4-methoxyphenyl)-2-butanone, also provides a similar structural backbone. nih.gov

Multi-Step Synthetic Pathways

Multi-step syntheses offer a controlled and often high-yielding approach to complex molecules like this compound. These pathways typically involve the sequential formation of key intermediates.

Aldol (B89426) Condensation Approaches leading to α-Diketone Systems

Aldol condensation is a powerful tool for forming carbon-carbon bonds and is central to the synthesis of many larger molecules. mnstate.edulibretexts.orglumenlearning.comlibretexts.org The reaction typically involves the reaction of an enol or enolate with a carbonyl compound. lumenlearning.comlibretexts.org In the context of synthesizing α-diketones, a mixed aldol condensation, specifically a Claisen-Schmidt condensation, can be employed. libretexts.orglumenlearning.comlibretexts.org This reaction involves the condensation of a ketone with an aromatic aldehyde that lacks α-hydrogens. libretexts.orglumenlearning.comlibretexts.org

A plausible pathway to an α-diketone system using this approach could involve the acid-catalyzed aldol condensation of a ketone like 4-methoxyacetophenone with an appropriate aldehyde. acs.org This would initially form a β-hydroxy ketone, which can then undergo dehydration to yield an α,β-unsaturated ketone. libretexts.org Subsequent oxidation would lead to the desired α-diketone.

Enol Ester Hydrolysis in Diketone Formation

The hydrolysis of enol esters presents another viable route to α-diketones. nih.govorganic-chemistry.orgmdma.ch This method involves the formation of an enol ester intermediate, which is then cleaved under acidic or basic conditions to reveal the diketone functionality. nih.govmdma.ch

In a synthetic sequence, an enol ether ketone can be formed and subsequently hydrolyzed to the 1,2-diketone. nih.gov For instance, treatment of an enol ether ketone with hydrochloric acid or p-toluenesulfonic acid monohydrate can effect this transformation, although yields may vary depending on the substrate's stability. nih.gov The ease of hydrolysis of enol esters under acidic conditions makes this a practical step in a multi-step synthesis. acs.org

Direct and One-Pot Synthetic Strategies

To improve efficiency and reduce waste, chemists often seek to develop direct or one-pot synthetic methods. These strategies aim to combine multiple reaction steps into a single operation without the need for isolating intermediates. While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, the principles of one-pot reactions are well-established for related compounds. researchgate.netorganic-chemistry.org For example, one-pot syntheses have been successfully developed for various heterocyclic compounds and other complex molecules, often involving a cascade of reactions in a single flask. researchgate.netorganic-chemistry.org The development of a one-pot synthesis for this compound would likely involve the careful selection of catalysts and reaction conditions to orchestrate a sequence such as an initial condensation followed by an in-situ oxidation.

Catalytic Systems and Reaction Condition Optimization

The synthesis of α-diketones, including this compound, is often accomplished through the oxidation of corresponding methylene (B1212753) ketones. Various catalytic systems have been developed to facilitate this transformation efficiently.

Role of Base Catalysis (e.g., sodium methoxide (B1231860), sodium hydride)

Base catalysis plays a crucial role in the synthesis of dicarbonyl compounds like this compound, primarily by facilitating the initial deprotonation of the starting material to form a reactive enolate intermediate. This step is critical for subsequent reactions, such as acylation or oxidation, that lead to the final diketone product.

For instance, in a Claisen-type condensation reaction, a strong base is required to deprotonate the α-carbon of a ketone, generating a nucleophilic enolate. This enolate then attacks an ester, leading to the formation of a β-dicarbonyl compound, which can be a precursor to the target α-diketone. Sodium hydride (NaH) and sodium methoxide (NaOMe) are commonly employed for this purpose due to their sufficient basicity to irreversibly deprotonate ketones. The choice of base can influence reaction rates and equilibrium positions. Sodium hydride, being a non-nucleophilic and very strong base, is often effective in driving the reaction to completion.

Impact of Solvents and Temperature on Yield and Selectivity

The selection of solvent and the control of temperature are critical parameters that significantly influence the yield and selectivity of the synthesis of this compound. The solvent not only dissolves the reactants but can also participate in the reaction mechanism by stabilizing intermediates or transition states.

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are often favored in base-catalyzed reactions. These solvents are capable of solvating cations effectively, leaving the anionic nucleophile more reactive. For example, the oxidation of 4-methoxy-phenylacetone, a potential precursor, to the desired diketone can be influenced by the solvent system.

Temperature control is essential for managing reaction kinetics and minimizing side reactions. Higher temperatures generally increase the reaction rate but can also lead to decomposition of products or the formation of undesired byproducts. Conversely, lower temperatures may slow the reaction down but can enhance selectivity. The optimal temperature is therefore a trade-off between reaction speed and product purity. Research on related diketone syntheses often involves careful optimization of the temperature profile, sometimes starting at a low temperature (e.g., 0 °C) during the initial addition of reagents and then allowing the reaction to proceed at room temperature or with gentle heating.

Table 1: Illustrative Impact of Reaction Conditions on α-Diketone Synthesis

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| SeO₂ | Dioxane/H₂O | Reflux | Moderate | [Generic Data] |

| K₂S₂O₈ / CuI | DMSO | 80 | High | [Generic Data] |

| NaOMe | Methanol | Room Temp | Variable | [Generic Data] |

Note: This table provides illustrative data based on common synthesis methods for α-diketones and may not represent specific results for this compound.

Photomediated Approaches for Related Carbonyl Compounds

Photomediated synthesis represents a modern and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and its principles are applicable to the synthesis of complex carbonyl compounds. Photochemical reactions, initiated by visible or ultraviolet light, can generate highly reactive intermediates, such as radicals, under mild conditions.

For the synthesis of related α-diketones, photomediated approaches often involve the use of a photosensitizer that absorbs light and then transfers energy to a substrate or reagent, initiating the desired chemical transformation. For example, photo-oxidation reactions can convert α-hydroxy ketones to α-diketones. Another approach is the photo-induced coupling of acyl radicals. These methods can offer advantages in terms of selectivity and the avoidance of harsh reagents. While specific photomediated syntheses of this compound are not extensively documented in readily available literature, the general success of these techniques for similar structures suggests a promising area for future research.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves several key strategies:

Use of Safer Solvents: Replacing hazardous organic solvents like DMSO or DMF with more benign alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. The development of reusable heterogeneous catalysts is a key goal. For instance, metal oxides or supported metal nanoparticles can be used for oxidation reactions and then recovered and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Condensation reactions, when optimized, can exhibit high atom economy.

Energy Efficiency: Utilizing energy-efficient methods, such as microwave-assisted synthesis or photomediated reactions at ambient temperature, to reduce energy consumption compared to traditional thermal heating.

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources. Anisole, a precursor to the methoxyphenyl group, can potentially be derived from lignin, a component of biomass.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Reactivity and Reaction Mechanisms of 1 4 Methoxyphenyl Butane 2,3 Dione

Nucleophilic Addition Reactions at Carbonyl Centers

The adjacent diketone functionality in 1-(4-methoxyphenyl)butane-2,3-dione presents two sites for nucleophilic attack. The reactivity of these carbonyl groups is influenced by both steric and electronic factors, including the electron-donating nature of the methoxyphenyl group.

Reactions with Amine Nucleophiles: Imine Formation and Schiff Base Chemistry

The reaction of 1,2-diketones with primary amines is a well-established method for the synthesis of imines, commonly known as Schiff bases. In the case of this compound, condensation with an amine nucleophile proceeds through the initial attack of the amine on one of the carbonyl carbons, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a C=N double bond. Given the unsymmetrical nature of the diketone, the reaction can potentially yield two different imine products, depending on which carbonyl group is attacked. The carbonyl group adjacent to the methoxyphenyl ring is an aryl ketone, while the other is a methyl ketone. Generally, the methyl ketone is sterically less hindered and may react preferentially.

The general mechanism for Schiff base formation is as follows:

Nucleophilic attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal (or carbinolamine).

Protonation of hydroxyl group: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, forming a good leaving group (water).

Dehydration: The lone pair on the nitrogen pushes out the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (which can be another amine molecule or the conjugate base of the acid catalyst) removes the proton from the nitrogen, yielding the final imine product.

While specific studies on the reaction of this compound with various amines are not extensively detailed in the provided search results, the general principles of Schiff base chemistry apply. The reaction conditions, such as the nature of the amine, the solvent, and the presence of a catalyst, would influence the reaction rate and the equilibrium position.

| Reagent | Product Type | Key Intermediates |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Hemiaminal, Iminium ion |

Photo-catalyzed Pinacol (B44631) Coupling and Related Reductions

Pinacol coupling is a reductive coupling of two carbonyl groups to form a 1,2-diol. This reaction can be initiated by various methods, including photochemical processes. Photo-catalyzed pinacol coupling often involves the generation of ketyl radicals through single-electron transfer from a photosensitizer or directly by UV irradiation. libretexts.orgacs.org These ketyl radicals can then dimerize to form the pinacol product. For an unsymmetrical diketone like this compound, intramolecular pinacol coupling could potentially lead to the formation of a cyclic diol.

The general mechanism for a photochemical pinacol coupling involves:

Photoexcitation: The carbonyl compound absorbs a photon, promoting an electron to a higher energy orbital.

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

Hydrogen Abstraction: The excited carbonyl group in its triplet state can abstract a hydrogen atom from a suitable donor (like an alcohol solvent or an amine), forming a ketyl radical.

Dimerization: Two ketyl radicals couple to form the pinacol product.

While the search results describe the general principles of photocatalytic pinacol coupling of ketones, specific studies detailing the photo-catalyzed reduction or pinacol coupling of this compound are not available. libretexts.orgacs.orgnih.govmsu.edu However, it is a plausible reaction pathway for this molecule under appropriate photochemical conditions. The presence of two carbonyl groups within the same molecule could favor an intramolecular reaction.

Stereoselective Control in Addition Reactions

The stereochemical outcome of nucleophilic addition to the carbonyl groups of this compound is a critical aspect of its reactivity, particularly when new chiral centers are formed. The facial selectivity of the attack on the prochiral carbonyl carbons can be influenced by the steric and electronic properties of the existing substituents and the incoming nucleophile.

For α-diketones, the relative stereochemistry of the two newly formed stereocenters in reactions like reduction to a diol can be controlled. For instance, the asymmetric transfer hydrogenation of unsymmetrical 1,2-diketones using a chiral Ru catalyst has been shown to produce optically active α-hydroxy ketones and anti-1,2-diols with high enantiomeric excess and yield. nih.gov This suggests that stereoselective reduction of this compound is feasible, potentially leading to specific diastereomers of the corresponding diol.

The general models for predicting stereoselectivity in nucleophilic additions to carbonyls, such as the Felkin-Anh and Cram-Chelation models, are typically applied to α-chiral aldehydes and ketones. egrassbcollege.ac.in In the case of this compound, while the carbons of the dione (B5365651) are not chiral, the principles of minimizing steric hindrance and electrostatic interactions in the transition state would still govern the stereochemical outcome of reactions that generate chiral centers. The proximity of the methoxyphenyl group and the methyl group to the two carbonyls would create a sterically and electronically differentiated environment, influencing the trajectory of nucleophilic attack. chemistrysteps.comlasalle.edu

Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

The benzene (B151609) ring of the methoxyphenyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions, in terms of both reactivity and regioselectivity, is governed by the electronic effects of the substituents already present on the ring: the methoxy (B1213986) group and the butan-2,3-dione side chain. total-synthesis.comresearchgate.net

Influence of the Methoxy Group as an Activating and Directing Group

The activation of the ring by the methoxy group facilitates reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation under milder conditions than those required for benzene. chemistrysteps.comtotal-synthesis.com

Regioselectivity and Electronic Effects in Aromatic Reactions

The regioselectivity of electrophilic attack on the methoxyphenyl moiety of this compound is determined by the combined electronic influences of the methoxy group and the diketone side chain. While the methoxy group is an ortho-, para-director, the butane-2,3-dione substituent is expected to be a deactivating group and a meta-director. lasalle.edulibretexts.org This deactivating nature arises from the electron-withdrawing inductive effect of the carbonyl groups.

| Substituent | Electronic Effect | Directing Effect |

| Methoxy (-OCH₃) | Activating (Resonance) | Ortho, Para |

| Butane-2,3-dione | Deactivating (Inductive) | Meta |

The interplay of these electronic and steric factors makes predicting the precise outcome of electrophilic aromatic substitution on this compound complex, requiring careful consideration of the specific reaction conditions and the nature of the electrophile. libretexts.orglibretexts.org

Cyclocondensation and Heterocyclic Annulation Reactions

The vicinal dicarbonyl moiety of this compound is a prime site for reactions with binucleophiles, leading to the formation of various heterocyclic systems. These reactions are of significant interest due to the prevalence of such scaffolds in medicinal and materials chemistry.

Formation of Quinoxaline (B1680401) Derivatives using 1,2-Diketones as Synthons

A prominent reaction of 1,2-diketones is their condensation with aryl-1,2-diamines to yield quinoxaline derivatives. sid.irchim.itresearchgate.netresearchgate.netgrowingscience.com This reaction is a reliable method for constructing the quinoxaline core, which is a key component in many biologically active compounds. sid.ir The reaction between this compound and a substituted o-phenylenediamine (B120857) would proceed through the initial formation of a dihydropyrazine (B8608421) intermediate, which then aromatizes to the stable quinoxaline ring system. Various catalysts, including ammonium (B1175870) heptamolybdate tetrahydrate, have been shown to efficiently promote this transformation under mild conditions, often in green solvents like ethanol/water mixtures. sid.ir

The general applicability of this reaction allows for the synthesis of a wide array of quinoxaline derivatives by varying the substituents on both the diketone and the diamine. researchgate.net For instance, the reaction of this compound with o-phenylenediamine would be expected to yield 2-methyl-3-(4-methoxyphenyl)quinoxaline.

Table 1: Examples of Catalysts Used in Quinoxaline Synthesis from 1,2-Diketones and 1,2-Diamines

| Catalyst | Reaction Conditions | Reference |

| Ammonium heptamolybdate tetrahydrate | EtOH/H2O, Room Temperature | sid.ir |

| Magnetically recyclable MnFe2O4 | Room Temperature | chim.it |

| -SO3H functionalized ionic liquid | Mild Conditions | researchgate.net |

| Gallium triflate | Not specified | researchgate.net |

Other Cyclization Pathways Involving Dione Functionalities

Beyond quinoxaline synthesis, the α-diketone functionality can participate in other cyclization reactions. For instance, condensation with other bifunctional nucleophiles like thioureas can lead to the formation of different heterocyclic rings. nih.gov The reactivity of 1,2-diketones as versatile building blocks allows for their use in the synthesis of various heterocyclic compounds through condensation reactions. nih.gov

While the Hantzsch pyridine (B92270) synthesis classically involves a β-ketoester, an aldehyde, and a nitrogen source, modifications of this reaction or other multicomponent reactions could potentially utilize 1,2-diketones to access highly substituted pyridine or dihydropyridine (B1217469) derivatives. wikipedia.orgfiveable.mebeilstein-journals.orgchemtube3d.comorganic-chemistry.org However, the most well-established cyclocondensation for 1,2-diketones like this compound remains the formation of six-membered rings with 1,2-dinucleophiles.

Oxidation and Reduction Chemistry

The carbonyl groups of this compound can undergo both oxidation and reduction, leading to a variety of products with different functional groups.

The reduction of α-diketones like benzil (B1666583), a close structural analog of the title compound, with sodium borohydride (B1222165) is a well-established transformation. imperial.edumissouri.eduechemi.comyoutube.combartleby.com This reaction typically proceeds in a stepwise manner. The first hydride attack reduces one carbonyl group to a secondary alcohol, forming an α-hydroxy ketone (an acyloin). Subsequent reduction of the remaining carbonyl group yields a 1,2-diol (a hydrobenzoin). For this compound, this would result in the formation of 1-(4-methoxyphenyl)butane-2,3-diol. Due to the creation of new stereocenters, a mixture of diastereomers (erythro and threo) can be expected. The stereoselectivity of the reduction can be influenced by the reaction conditions and the steric and electronic nature of the substituents.

Conversely, α-diketones can be subjected to oxidative cleavage. A relevant reaction is the Baeyer-Villiger oxidation, which involves the treatment of the diketone with a peroxy acid. In the case of an unsymmetrical α-diketone, this oxidation can lead to the formation of an anhydride. For this compound, the acyl group with the higher migratory aptitude would preferentially migrate, leading to the formation of acetic 4-methoxybenzoic anhydride.

Rearrangement Reactions Involving the Diketone Core (e.g., abnormal Beckmann rearrangement in related systems)

The diketone core of this compound can be derivatized to undergo characteristic rearrangement reactions. A key example is the Beckmann rearrangement of the corresponding dioxime. The diketone can be converted to this compound dioxime by reaction with hydroxylamine.

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide. sid.irajgreenchem.comajgreenchem.com For a ketoxime, the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates. In the case of the dioxime of this compound, a double Beckmann rearrangement could potentially occur, leading to the formation of a diamide. The exact products would depend on the stereochemistry of the oxime isomers and the reaction conditions.

Coordination Chemistry and Metal Complexation

The α-diketone moiety, with its two adjacent oxygen donor atoms, can act as a chelating ligand to coordinate with various metal ions. The coordination chemistry of benzil and its derivatives has been studied, revealing the formation of stable metal complexes. ajgreenchem.comajgreenchem.comnih.gov this compound is expected to exhibit similar coordinating properties.

Furthermore, the diketone can be readily condensed with a variety of amines to form Schiff base ligands. ajgreenchem.comajgreenchem.com These ligands, which contain both nitrogen and oxygen donor atoms, are excellent chelating agents for a wide range of transition metals. For example, condensation with primary amines would yield diimine ligands. These Schiff base ligands can then be used to synthesize metal complexes with diverse geometries and potential applications in catalysis and materials science. ajgreenchem.comajgreenchem.comajol.inforsc.org

Table 2: Potential Ligand Types Derived from this compound and Their Coordinating Atoms

| Ligand Type | Derived from Reaction with | Coordinating Atoms |

| α-Diketone | - | O, O |

| Diimine Schiff Base | Primary Amines | N, N |

| Hydrazone Schiff Base | Hydrazines | N, N |

| Thiosemicarbazone | Thiosemicarbazide | N, S |

Mechanistic Investigations and Kinetic Studies

While specific kinetic studies on the reactions of this compound are not widely reported, the mechanisms of its key transformations can be inferred from well-established organic reactions.

The quinoxaline synthesis proceeds via a nucleophilic attack of the diamine on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to form a dihydropyrazine, which then undergoes oxidation to the aromatic quinoxaline. chim.it

The reduction with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. imperial.eduyoutube.com Protonation of the alkoxide by the solvent (e.g., ethanol) yields the alcohol. The process is repeated for the second carbonyl group.

The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). sid.irajgreenchem.comajgreenchem.com This is followed by the migration of the anti-periplanar group to the electron-deficient nitrogen, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the amide.

Understanding these fundamental mechanisms allows for the prediction of products and the optimization of reaction conditions for the synthesis of desired compounds from this compound.

Reaction Pathway Elucidation using Intermediate Isolation

There is no specific information available in the public domain regarding the isolation of intermediates in the reactions of this compound.

Kinetic Analysis of Rate-Determining Steps

No kinetic data or analysis of the rate-determining steps for reactions involving this compound could be located in the searched scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of 1-(4-Methoxyphenyl)butane-2,3-dione in solution. One-dimensional NMR provides initial information, while advanced two-dimensional (2D) techniques are essential for unambiguous assignments and detailed structural analysis.

2D-NMR experiments are instrumental in establishing the covalent framework of the molecule by revealing through-bond scalar couplings between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons on the aromatic ring, as well as between the methylene (B1212753) protons and the methyl protons of the butane (B89635) chain. This confirms the connectivity within these fragments.

HMQC (Heteronuclear Single Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Correlation) experiment, this technique correlates proton signals with the directly attached carbon-13 (¹³C) nuclei. This allows for the direct assignment of each proton to its corresponding carbon atom. For instance, the protons of the methoxy (B1213986) group would show a correlation to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting the different structural fragments of this compound. For example, HMBC correlations would be observed between the methylene protons (H-1) and the carbonyl carbons (C-2 and C-3), as well as the aromatic carbons. Similarly, correlations between the aromatic protons and the benzylic carbon (C-1) and the methoxy carbon would firmly establish the connection of the methoxyphenyl group to the butane-2,3-dione chain.

A related compound, 4-(4'-methoxyphenyl)-3-buten-2-one, has been analyzed using 2D J-resolved and COSY experiments to assign complex overlapping proton resonances. blogspot.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei, which is critical for determining stereochemistry and conformation. In a molecule like this compound, NOESY can reveal through-space interactions between protons. For instance, NOE cross-peaks between the methoxy protons and the ortho-protons of the aromatic ring would confirm their proximity. Furthermore, NOESY can help to understand the preferred orientation of the methoxyphenyl ring relative to the diketone chain.

By combining data from coupling constants (from high-resolution 1D ¹H NMR) and NOESY, a detailed picture of the preferred conformation of this compound in solution can be constructed. The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about dihedral angles via the Karplus equation. This, along with the spatial constraints derived from NOESY, allows for the modeling of the molecule's three-dimensional structure in its solution environment.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and High-Resolution Mass Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. uni.luuni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₁₁H₁₂O₃, the predicted monoisotopic mass is 192.07864 Da. uni.lu

Fragmentation Analysis in MS, typically using techniques like electron ionization (EI), provides a "fingerprint" of the molecule. The fragmentation pattern reveals the stability of different parts of the molecule and helps to confirm the proposed structure. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Scission of the C-C bonds adjacent to the carbonyl groups. This could lead to the formation of a 4-methoxyphenylcarbonyl cation ([CH₃OC₆H₄CO]⁺) or an acetyl cation ([CH₃CO]⁺).

Loss of neutral molecules: Elimination of small, stable molecules such as carbon monoxide (CO) or a methyl radical (•CH₃) from the methoxy group.

Cleavage of the butane chain: Fragmentation of the bond between the two carbonyl carbons.

The analysis of these fragment ions helps to piece together the molecular structure. chemguide.co.uklibretexts.org

Predicted Collision Cross Section (CCS) values , which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, providing another layer of analytical data. uni.luuni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule and is excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups.

C=O stretching: The two adjacent carbonyl groups would give rise to one or two strong absorption bands in the region of 1680-1720 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent methoxyphenyl group.

C-O-C stretching: The aryl ether linkage of the methoxy group would show characteristic stretching vibrations.

Aromatic C=C stretching: The benzene (B151609) ring would display several bands in the 1450-1600 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the aromatic ring and the C-C backbone would be prominent in the Raman spectrum. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. uci.edu

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorptions due to:

π → π transitions:* These high-energy transitions occur within the aromatic ring and the carbonyl groups. The conjugation between the phenyl ring and the carbonyl group can shift the absorption maximum to longer wavelengths (a bathochromic shift).

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and methoxy groups) to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

In the solid state, molecules are held together by a variety of intermolecular forces. For this compound, one would expect to observe several types of non-covalent interactions that dictate the crystal packing. These interactions can include:

van der Waals forces: These are weak, non-specific attractions and repulsions between atoms.

Dipole-dipole interactions: The carbonyl groups in the butane-2,3-dione moiety create significant dipole moments, leading to electrostatic interactions between adjacent molecules.

C-H···O hydrogen bonds: Weak hydrogen bonds can form between the carbon-hydrogen bonds of the methoxy group or the butane chain and the oxygen atoms of the carbonyl groups on neighboring molecules. ijcm.ir

π-π stacking: The aromatic methoxyphenyl rings of adjacent molecules may stack on top of each other, an interaction driven by the overlap of their π-orbitals. researchgate.net

The interplay of these forces determines the final crystal structure, influencing properties such as melting point, solubility, and stability. Analysis of crystal structures of similar organic molecules often reveals complex networks of these intermolecular interactions. ijcm.irrsc.orgnih.gov

Chromatographic Derivatization for Enhanced Detection and Separation

The analysis of α-dicarbonyl compounds like this compound by chromatographic methods such as liquid chromatography (LC) and gas chromatography (GC) often requires a derivatization step. researchgate.net This is because many dicarbonyls lack a strong chromophore for UV detection, have poor fluorescence properties, and can be thermally unstable or not volatile enough for direct GC analysis. researchgate.netresearchgate.net Chemical derivatization converts the analyte into a derivative with improved analytical characteristics, such as enhanced detectability by common detectors (e.g., UV-Vis, fluorescence, or mass spectrometry) and better chromatographic behavior. researchgate.netgcms.cz

Pre-column Derivatization for LC and GC Analysis

Pre-column derivatization is a common strategy where the analyte is chemically modified before its introduction into the chromatographic system. nih.govnih.gov This approach offers several advantages, including the ability to remove excess derivatizing reagent and by-products before analysis, thereby reducing potential interferences and protecting the analytical column.

For Liquid Chromatography (LC) analysis of α-dicarbonyls, pre-column derivatization is widely employed to introduce a UV-absorbing or fluorescent tag onto the molecule. nih.govoup.comnih.gov This significantly enhances the sensitivity of the detection. The resulting derivatives are often more stable and exhibit better separation on reversed-phase columns. oup.com

For Gas Chromatography (GC) analysis, derivatization is crucial for increasing the volatility and thermal stability of polar analytes like dicarbonyls. researchgate.netgcms.czyoutube.com By converting the carbonyl groups into less polar functionalities, the derivatives can be readily vaporized in the GC inlet without decomposition and can be efficiently separated on common GC columns. researchgate.net

Theoretical and Computational Studies of 1 4 Methoxyphenyl Butane 2,3 Dione

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of 1-(4-methoxyphenyl)butane-1,3-dione (B1593905). These methods provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Geometry optimization calculations are performed to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For 1-(4-methoxyphenyl)butane-1,3-dione, several conformations are possible due to the rotational freedom around the single bonds.

Table 1: Predicted Conformational Data for 1-(4-Methoxyphenyl)butane-1,3-dione (Illustrative)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Key Interactions |

| Planar Enol | ~0° | 0.00 | Intramolecular H-bond, extended conjugation |

| Twisted Diketo | ~90° | > 5.0 | Steric repulsion between carbonyls |

| Anti-enol | 180° | Intermediate | Weaker H-bond, less stable |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would require dedicated computational studies.

Electronic Structure Analysis (Frontier Molecular Orbitals, MEP)

The electronic structure of a molecule governs its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a key concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity.

For 1-(4-methoxyphenyl)butane-1,3-dione, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the enolate system, while the LUMO is likely centered on the dicarbonyl fragment. A smaller HOMO-LUMO gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In 1-(4-methoxyphenyl)butane-1,3-dione, the oxygen atoms of the carbonyl groups are expected to be the most electronegative sites.

Table 2: Calculated Electronic Properties of a Related Aromatic β-Diketone (Illustrative)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | ~3.5 D |

Note: This data is for a representative aromatic β-diketone and serves as an example of the types of values obtained from DFT calculations.

Reactivity Predictions and Reaction Pathway Modeling

Computational methods can predict the most likely sites for chemical reactions and model the energy profiles of reaction pathways. For 1-(4-methoxyphenyl)butane-1,3-dione, reactivity descriptors derived from DFT, such as Fukui functions, can identify the atoms most susceptible to nucleophilic or electrophilic attack.

Reaction pathway modeling can be used to study mechanisms such as enolate formation, alkylation, and condensation reactions. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a reaction can be assessed.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Quantum chemical calculations can simulate various spectroscopic techniques, providing valuable data for comparison with experimental results.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular conformation and electronic environment. For 1-(4-methoxyphenyl)butane-1,3-dione, specific chemical shifts for the methoxy (B1213986) protons, aromatic protons, and the protons of the butane (B89635) chain can be calculated.

IR Spectroscopy: The simulation of infrared spectra involves calculating the vibrational frequencies and their corresponding intensities. This allows for the assignment of specific absorption bands to the stretching and bending modes of the various functional groups, such as the C=O, C-O, and C-H bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculated absorption maxima (λmax) can be correlated with the electronic structure, particularly the HOMO-LUMO gap.

Table 3: Illustrative Simulated vs. Experimental Spectroscopic Data

| Technique | Calculated Value | Experimental Value |

| ¹H NMR (methoxy) | ~3.8 ppm | ~3.85 ppm |

| ¹³C NMR (carbonyl) | ~190-200 ppm | ~195 ppm |

| IR (C=O stretch) | ~1680-1720 cm⁻¹ | ~1700 cm⁻¹ |

| UV-Vis (λmax) | ~310 nm | ~315 nm |

Note: These are representative values and actual data may vary. The accuracy of the simulation depends on the level of theory and basis set used.

Molecular Dynamics Simulations

An MD simulation of this molecule in a solvent, such as water or an organic solvent, would reveal the dynamics of its conformational flexibility. It would also provide insights into the solvation structure and the hydrogen bonding network between the molecule and the solvent. Such simulations are particularly useful for understanding how the molecular properties change in a condensed phase compared to the gas phase.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the physicochemical properties of a set of molecules with their structural or computed descriptors. researchgate.net These models are valuable for predicting the properties of new or untested compounds. researchgate.net

For 1-(4-methoxyphenyl)butane-1,3-dione, a QSPR model could be developed to predict properties such as boiling point, melting point, vapor pressure, and solubility. This would involve:

Compiling a dataset of related diketone compounds with known experimental properties.

Calculating a variety of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest.

Validating the model to ensure its predictive power.

Such a QSPR model would be a cost-effective tool for estimating the physicochemical properties of 1-(4-methoxyphenyl)butane-1,3-dione and other similar compounds. researchgate.net

Intermolecular Interactions and Supramolecular Assembly Prediction

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions, which collectively determine the supramolecular assembly and ultimate crystal structure. For 1-(4-methoxyphenyl)butane-2,3-dione, a comprehensive understanding of these non-covalent forces is crucial for predicting its crystal packing and solid-state properties. While specific crystallographic data for this exact compound is not extensively detailed in the literature, theoretical and computational studies on analogous methoxyphenyl and diketone-containing molecules provide significant insights into the expected intermolecular interactions.

The molecular structure of this compound, featuring a methoxyphenyl group and a butane-2,3-dione moiety, presents several key sites for intermolecular interactions. These include the carbonyl oxygen atoms, the aromatic ring, and the methyl and methylene (B1212753) groups. The primary forces anticipated to govern the supramolecular assembly are hydrogen bonds, π-π stacking interactions, and weaker van der Waals forces.

Hydrogen Bonding:

The two carbonyl oxygen atoms in the butane-2,3-dione portion of the molecule are potential hydrogen bond acceptors. While the molecule itself lacks strong hydrogen bond donors, it can participate in non-classical C-H···O hydrogen bonds with neighboring molecules. The methyl and methylene hydrogens, as well as the aromatic hydrogens of the methoxyphenyl ring, can act as weak donors in these interactions. In the presence of co-crystallizing agents or solvents with hydroxyl groups, stronger O-H···O or N-H···O hydrogen bonds could be formed.

π-π Stacking Interactions:

The electron-rich 4-methoxyphenyl (B3050149) ring is expected to play a crucial role in the supramolecular assembly through π-π stacking interactions. These interactions, arising from the electrostatic attraction between the π-systems of adjacent aromatic rings, are a significant driving force in the packing of many aromatic compounds. The presence of the electron-donating methoxy group can influence the quadrupole moment of the aromatic ring and, consequently, the geometry and strength of the π-π stacking. Computational analyses of various methoxyphenyl derivatives have shown that parallel-displaced or T-shaped stacking arrangements are common, contributing significantly to the stability of the crystal lattice.

Influence of the Methoxy Group:

The position of the methoxy group on the phenyl ring is known to have a considerable effect on the supramolecular arrangement. In the case of this compound, the para-position of the methoxy group can lead to more linear and extended supramolecular motifs compared to ortho or meta-substituted analogues, which might favor more compact or dimeric structures. The methoxy group itself can also participate in weak C-H···O interactions, further influencing the local molecular packing.

Predicted Supramolecular Motifs and Crystal Packing:

The following table summarizes the key predicted intermolecular interactions and their potential roles in the supramolecular assembly of this compound, based on data from analogous compounds.

| Interaction Type | Donor | Acceptor | Predicted Role in Supramolecular Assembly |

| C-H···O Hydrogen Bond | Aromatic C-H, Aliphatic C-H | Carbonyl Oxygen | Formation of chains or sheets, linking molecules in a head-to-tail or head-to-side fashion. |

| π-π Stacking | 4-Methoxyphenyl Ring | 4-Methoxyphenyl Ring | Stabilization of columnar or layered structures through parallel-displaced or T-shaped stacking. |

| van der Waals Forces | All atoms | All atoms | Non-directional attractive forces contributing to the overall cohesive energy of the crystal. |

It is important to note that these are predictions based on theoretical considerations and studies of similar molecules. The actual supramolecular structure of this compound can only be definitively determined through single-crystal X-ray diffraction analysis.

Advanced Applications and Potential in Chemical Sciences Excluding Clinical/biological

Role as a Synthetic Building Block in Complex Organic Synthesis

The presence of two adjacent carbonyl groups in 1-(4-Methoxyphenyl)butane-2,3-dione provides a platform for a variety of chemical transformations, making it a versatile building block in complex organic synthesis. The electrophilic nature of the carbonyl carbons allows for reactions with a wide range of nucleophiles. This reactivity is fundamental to the construction of more intricate molecular architectures.

While specific, extensively documented examples of this compound in the total synthesis of complex natural products are not widely reported in publicly available literature, the general reactivity of α-diketones is well-established. They can participate in reactions such as aldol (B89426) condensations, benzilic acid rearrangements, and various cyclization reactions. The methoxyphenyl group can also influence the reactivity and solubility of the molecule and can be a key structural element in the target synthetic product.

Precursor for Novel Heterocyclic Compounds

One of the most significant applications of α-diketones, including this compound, is in the synthesis of heterocyclic compounds. The 1,2-dicarbonyl moiety is an ideal electrophilic component for condensation reactions with a variety of binucleophilic reagents.

A prime example of this is the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of applications. The reaction of an α-diketone with an ortho-phenylenediamine leads to the formation of a quinoxaline ring system. In the case of this compound, this reaction would yield a quinoxaline with both a methyl and a 4-methoxyphenylbenzyl substituent. The general reaction is depicted below:

Figure 1: General synthesis of quinoxaline derivatives from an α-diketone and an ortho-phenylenediamine.

Similarly, reactions with other binucleophiles such as hydrazines, hydroxylamine, and ureas can lead to the formation of a diverse array of five- and six-membered heterocyclic rings, including pyrazines, oxazoles, and imidazoles. The specific nature of the resulting heterocyclic compound is determined by the structure of the binucleophile used in the reaction.

Ligand Design in Coordination Chemistry and Catalysis

The two adjacent oxygen atoms of the dione (B5365651) functionality in this compound can act as a bidentate chelating agent for a variety of metal ions. This property is central to its application in ligand design for coordination chemistry and catalysis.

Chelation Properties with Metal Ions

The ability of this compound to form stable complexes with metal ions is a key aspect of its coordination chemistry. The two oxygen atoms can coordinate to a single metal center, forming a stable five-membered chelate ring. The stability and properties of these metal complexes can be tuned by the nature of the metal ion and the other ligands present in the coordination sphere.

| Metal Ion | Potential Coordination Geometry | Potential Applications of the Complex |

| Copper(II) | Square Planar or Distorted Octahedral | Catalysis, Model systems for biological processes |

| Nickel(II) | Square Planar or Octahedral | Catalysis, Magnetic materials |

| Palladium(II) | Square Planar | Cross-coupling catalysis |

| Platinum(II) | Square Planar | Materials science, Luminescent materials |

| Zinc(II) | Tetrahedral or Octahedral | Lewis acid catalysis, Fluorescent sensors |

| Aluminum(III) | Octahedral | Lewis acid catalysis |

Note: This table is illustrative and based on the general coordination chemistry of α-diketones. Specific experimental data for this compound is required for confirmation.

Role in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from this compound have the potential to be utilized as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the metal complex is dissolved in the reaction medium. The electronic and steric properties of the ligand can be modified to influence the activity and selectivity of the catalyst. For instance, chiral derivatives of the diketone could be used to synthesize catalysts for asymmetric reactions.

For heterogeneous catalysis, the metal complex could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This allows for easy separation of the catalyst from the reaction products, which is a significant advantage in industrial processes. The porous nature of the support can also influence the catalytic activity. While specific examples of this compound in catalysis are not extensively documented, the principles of ligand design suggest its potential in this field.

Functional Materials Science Applications

The combination of a conjugated aromatic system and a reactive dicarbonyl moiety in this compound provides opportunities for its use in the development of functional materials.

Photochromic or Fluorogenic Properties (e.g., in chemical sensors or probes)

The development of chemical sensors and probes is a rapidly growing area of research. Compounds that exhibit changes in their photophysical properties, such as color (photochromism) or fluorescence (fluorogenesis), upon interaction with a specific analyte are of particular interest.

While there is a lack of specific studies on the photochromic or fluorogenic properties of this compound itself, its derivatives hold potential in this area. For example, condensation of the diketone with specific reagents could lead to the formation of molecules with extended π-systems that may exhibit interesting photophysical properties. The formation of a metal complex can also lead to changes in the fluorescence of the ligand, a phenomenon that can be exploited for the detection of metal ions.

The table below outlines hypothetical applications based on the general principles of fluorogenic probe design.

| Analyte | Proposed Sensing Mechanism | Potential Application |

| Metal Ions | Chelation-enhanced fluorescence or fluorescence quenching | Environmental monitoring, Bio-imaging (in non-clinical contexts) |

| Amines | Condensation reaction leading to a fluorescent product | Quality control in chemical manufacturing |

| pH | Protonation/deprotonation of a derivative affecting the electronic structure and fluorescence | Monitoring of chemical reactions |

Note: This table presents potential applications based on established principles of materials science. Specific research is needed to develop and validate functional materials based on this compound.

Non-linear Optical (NLO) Material Precursors

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to a range of technologies including optical switching, frequency conversion, and data storage. jhuapl.edu The efficacy of an NLO material is intrinsically linked to its molecular structure. Organic molecules, in particular, have garnered attention for their potentially large NLO responses, which can be fine-tuned through synthetic chemistry. nih.gov

While direct experimental studies on the NLO properties of this compound are not extensively reported in the literature, its structural components suggest its potential as a precursor for NLO-active materials. The key to NLO activity in organic molecules often lies in the presence of a π-conjugated system coupled with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer upon excitation by light. The methoxyphenyl group in this compound can act as an electron-donating group, while the diketone moiety possesses electron-withdrawing characteristics. This inherent electronic asymmetry is a promising feature for second-order NLO applications.

Furthermore, β-diketones are well-known for their ability to form stable complexes with a variety of metal ions. researchgate.net The coordination of metal centers to this compound can lead to the formation of metal-organic complexes with enhanced NLO properties. The metal can act as a template, organizing the organic ligands in a non-centrosymmetric arrangement, which is a prerequisite for second-order NLO activity. Additionally, the metal center can participate in charge-transfer processes, further augmenting the NLO response. The investigation of organoimido-polyoxometalate derivatives has shown that the combination of organic and inorganic components can lead to significant third-order NLO properties, such as two-photon absorption. rsc.org This highlights the potential of hybrid materials derived from this compound.

Table 1: Factors Influencing NLO Properties and the Potential Role of this compound

| NLO Influencing Factor | General Principle | Potential Contribution of this compound |

| Molecular Asymmetry | Non-centrosymmetric molecular structure is essential for second-order NLO effects. | The inherent asymmetry from the methoxyphenyl and diketone groups can be enhanced upon coordination with metal ions, leading to non-centrosymmetric crystal packing. |

| π-Conjugation | Extended π-electron systems facilitate electron delocalization and enhance NLO response. | The phenyl ring provides a degree of π-conjugation, which can be extended through the design of larger ligand systems incorporating this moiety. |

| Intramolecular Charge Transfer (ICT) | The presence of electron-donating and electron-accepting groups promotes ICT, a key mechanism for NLO activity. | The methoxy (B1213986) group acts as an electron donor, while the diketone functions as an electron acceptor, creating a potential ICT pathway. |

| Metal-Ligand Coordination | Metal ions can template the assembly of ligands and introduce new electronic transitions. | Coordination to metal centers can enforce a non-centrosymmetric arrangement and introduce metal-to-ligand or ligand-to-metal charge transfer bands that contribute to the NLO response. |

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonding, π-π stacking, and metal coordination, are weaker than covalent bonds and allow for the formation of dynamic and responsive molecular assemblies. β-Diketones are versatile building blocks in supramolecular chemistry due to their ability to act as bidentate ligands for metal ions, leading to the formation of a wide array of supramolecular architectures. researchgate.net

Molecular recognition, the specific binding of a guest molecule to a complementary host, is a central concept in supramolecular chemistry. The diketone moiety of this compound can participate in specific hydrogen bonding interactions, while the methoxyphenyl group can engage in π-π stacking and hydrophobic interactions. These multiple interaction sites allow for the design of host molecules capable of recognizing specific guests.

The self-assembly of molecules into well-defined, ordered structures is a powerful strategy for the bottom-up fabrication of functional materials. The ability of β-diketones to coordinate with metal ions can be exploited to drive the self-assembly of complex supramolecular structures such as metallamacrocycles and coordination polymers. researchgate.net The methoxyphenyl group can further direct the assembly process through intermolecular interactions, influencing the final architecture and properties of the resulting material. The self-assembly of functional dyes, for instance, is often governed by a combination of hydrogen bonding and π-π stacking, leading to materials with tailored optical properties. mdpi.comrsc.org

Adaptive supramolecular networks are dynamic systems that can respond to external stimuli, such as changes in temperature, pH, or the presence of a specific chemical species. The reversible nature of metal-ligand coordination and other non-covalent interactions makes them ideal for the construction of such networks. By using this compound as a ligand, it is possible to create metal-organic networks that can adapt their structure and function in response to environmental changes. For example, the binding of a guest molecule could trigger a conformational change in the network, leading to a detectable signal.

Anion-π interactions are non-covalent interactions between an anion and an electron-rich π-system. nih.gov While counterintuitive, these interactions have been shown to play a significant role in molecular recognition and self-assembly. The methoxyphenyl group of this compound, being an electron-rich aromatic system, has the potential to engage in anion-π interactions, particularly when the electron density of the ring is modulated by coordination to a metal center. This interaction could be harnessed for the selective binding and sensing of anions. chem8.org

Hydrogen bonding is a ubiquitous and powerful tool in supramolecular chemistry. The diketone functionality of this compound can act as both a hydrogen bond donor (in its enol form) and a hydrogen bond acceptor. These interactions can play a crucial role in directing the self-assembly of the molecule in the solid state and in solution, leading to the formation of predictable and stable supramolecular architectures. In biological systems, a vast number of anion-π interactions have been identified, highlighting their importance in the structure and function of proteins and nucleic acids. nih.govrsc.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a driving force in modern organic synthesis. For 1-(4-methoxyphenyl)butane-2,3-dione, future research will likely prioritize the development of synthetic methodologies that are not only efficient but also environmentally benign.

Key areas of exploration include:

Catalytic Aerobic Oxidation: The use of air as a green oxidant, catalyzed by affordable and readily available agents like 1,4-diazabicyclo[2.2.2]octane (DABCO), presents a promising route for the synthesis of α-diketones from deoxybenzoins. organic-chemistry.org This approach offers an excellent yield and avoids harsh oxidizing agents.

One-Pot Cascade Synthesis: A one-pot cascade process using a bifunctional iron nanocomposite catalyst has been reported for the synthesis of α-diketones from aldehydes and ketones in water, utilizing hydrogen peroxide as a green oxidant. rsc.org Adapting this methodology for this compound could offer a streamlined and sustainable production pathway.

Mechanochemical Synthesis: A novel mechanochemical method that mimics ozonolysis has been introduced for converting internal alkynes into 1,2-diketones using periodic acid as an environmentally benign oxidizing agent. researchgate.net This solvent-free, room-temperature process avoids toxic transition metals and hazardous oxidants, representing a significant step towards cleaner chemical synthesis. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing field. mdpi.com Exploring biocatalytic routes, such as those employing thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent aldolases, could lead to highly selective and environmentally friendly methods for producing this compound and its derivatives. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Aerobic Oxidation | Uses air as oxidant, DABCO as catalyst | High yield, environmentally friendly organic-chemistry.org |

| One-Pot Cascade Synthesis | Bifunctional iron nanocomposite catalyst, H₂O₂ as oxidant, in water | Streamlined process, sustainable rsc.org |

| Mechanochemical Synthesis | Mimics ozonolysis, uses periodic acid, solvent-free | Cleaner synthesis, avoids toxic metals researchgate.net |

| Biocatalysis | Employs enzymes as catalysts | High selectivity, environmentally friendly mdpi.com |

Exploration of Unconventional Reactivity Patterns

While the fundamental reactivity of α-diketones is well-established, there remain unexplored avenues for this compound. thieme-connect.de Future studies could uncover novel reaction pathways and intermediates, expanding its synthetic utility.

Potential research directions include:

Umpolung Strategies: The use of hypervalent iodine reagents in combination with nucleophilic amines can induce umpolung (polarity reversal) of enones, leading to the formation of 1,2-diketones. organic-chemistry.org Investigating similar strategies with precursors to this compound could reveal new synthetic possibilities.

Cycloaddition Reactions: 1,2-diketones are known to participate in annulation reactions. thieme-connect.de Exploring their involvement in novel cycloaddition reactions could lead to the synthesis of complex heterocyclic and carbocyclic structures.

Photochemical Synthesis: Recent developments in the photochemical synthesis of 1,n-dicarbonyls suggest that light-mediated reactions could offer new pathways to and from this compound. acs.org

Reactions with Aryl Azides and Amines: The reactions of cyclic 1,2-diones with aryl azides and amines have been shown to yield unexpected products, such as cyclohexane-fused 4,5-dihydro-1,2,3-triazoles and monocyclic β-ketoamides, correcting previous structural assignments. rsc.org Similar investigations with this compound could reveal analogous or novel reactivity patterns. rsc.org

Integration with Advanced Analytical and Spectroscopic Techniques for In-situ Studies

To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the integration of advanced analytical and spectroscopic techniques for real-time, in-situ monitoring is crucial.

Future research should leverage:

In-situ FTIR (ReactIR): This technique allows for the real-time monitoring of reactant, intermediate, and product concentrations under actual reaction conditions without the need for sampling. chemicalonline.com This provides detailed mechanistic and kinetic information that is often inaccessible through traditional offline analysis. chemicalonline.com

Operando Spectroscopy: Techniques such as infrared (IR), X-ray absorption (XAS), Raman, and nuclear magnetic resonance (NMR) spectroscopy, when applied under operating conditions (operando), can provide valuable insights into the catalyst's electronic and geometric structure, as well as the formation of intermediate species during a reaction. numberanalytics.com

Mass Spectrometry (MS): Modern mass spectrometry techniques, including those coupled with liquid chromatography (LC-MS), are powerful tools for identifying and characterizing molecules and their fragmentation patterns. acs.orgonlineorganicchemistrytutor.com Advanced MS methods can be used to study reaction intermediates and byproducts in detail. acs.org

High-Resolution Microscopy: Techniques like cryo-transmission electron microscopy (cryo-TEM) are emerging as important tools for in-situ research, allowing for the direct visualization of molecular structures and interactions. numberanalytics.com

| Analytical Technique | Information Provided | Application in Research |

| In-situ FTIR (ReactIR) | Real-time concentration of species | Mechanistic and kinetic studies chemicalonline.com |

| Operando Spectroscopy | Electronic and geometric structure, intermediate formation | Understanding catalyst behavior numberanalytics.com |

| Mass Spectrometry (MS) | Molecular weight, structure, fragmentation patterns | Identification of intermediates and products acs.orgonlineorganicchemistrytutor.com |

| High-Resolution Microscopy | Direct visualization of molecular structures | In-situ observation of reactions numberanalytics.com |

Design of Highly Functionalized Derivatives for Specific Material Applications

The core structure of this compound serves as a versatile scaffold for the design of highly functionalized derivatives with tailored properties for specific material applications.

Areas for future development include:

Photoresponsive Materials: The diazocine moiety, a bridged azobenzene, exhibits interesting photochemical properties and can be functionalized for incorporation into polymers. beilstein-journals.org Derivatives of this compound could be designed to act as molecular switches in photo- and mechanoresponsive materials. beilstein-journals.org

Polymer Technology: β-diketones and their metal complexes are used as catalysts and property modifiers in polymer technology. icm.edu.pl Functionalized derivatives of this compound could be developed to enhance properties like UV resistance and oxygen resistance in polymers. icm.edu.pl

Heterocyclic Synthesis: 1,2-diketones are valuable precursors for the synthesis of various heterocyclic compounds, such as quinoxalines, which possess pharmacological activities. thieme-connect.denih.gov Designing and synthesizing novel derivatives of this compound can lead to new libraries of heterocyclic compounds for biological screening.

Biomedical Applications: β-diketones have shown promise as scaffolds for drug development due to their metal-chelating and antioxidant properties. mdpi.com Functionalized derivatives could be explored as potential therapeutic agents or as carriers for metal-based drugs and contrast agents. mdpi.com

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry and artificial intelligence are becoming indispensable tools in modern chemical research. Applying these methods to this compound can accelerate the discovery of new derivatives with enhanced properties.

Future research in this area will likely involve:

Predictive Modeling of Physicochemical Properties: Machine learning models can be trained to predict properties such as tautomeric constants and acidity. specialchem.com Applying such models to virtual libraries of this compound derivatives can guide synthetic efforts towards compounds with desired characteristics. specialchem.com

Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict properties like aqueous solubility, which is a critical factor for the bioavailability of drug candidates. researchgate.net

Molecular Docking and Dynamics Simulations: These computational techniques can be used to study the interactions of this compound derivatives with biological targets, such as enzymes and receptors. acs.orgnih.gov This can aid in the rational design of new therapeutic agents. acs.org

Generative Models for Molecular Design: Deep learning models, such as variational autoencoders (VAEs), can learn to generate novel molecular structures with optimized properties. nih.gov This approach can be used to explore the vast chemical space around this compound and identify promising candidates for synthesis and testing. nih.gov

| Computational Approach | Objective | Potential Impact |

| Predictive Modeling | Forecast physicochemical properties | Guide synthetic efforts towards desired compounds specialchem.com |

| QSPR Modeling | Predict properties like solubility | Optimize for better bioavailability researchgate.net |

| Molecular Docking and Dynamics | Simulate interactions with biological targets | Rational design of new drugs acs.orgnih.gov |

| Generative Models | Generate novel molecular structures | Accelerate discovery of optimized compounds nih.gov |

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-Methoxyphenyl)butane-2,3-dione?

A nucleophilic substitution or condensation reaction is typically employed for analogous diketones. For example, propargyl bromide and methoxyphenyl precursors can react under basic conditions (e.g., K₂CO₃) to form the diketone backbone. Reaction optimization should include monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography. Key parameters include temperature control (25–80°C) and solvent selection (e.g., DMF, THF). Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm the absence of side products, such as enol tautomers or unreacted intermediates .

Q. How can the crystal structure of this compound be resolved experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

Crystallization : Use slow evaporation in a solvent like DMSO or acetone.

Data Collection : Collect intensity data with a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination .

Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bond network modeling. Validate with R-factor (<5%) and residual electron density analysis.

For example, intermolecular C–H⋯O hydrogen bonds in related methoxyphenyl diketones form 3D networks, which stabilize the lattice .

Advanced Research Questions

Q. What computational methods are suitable for studying tautomerism and electronic properties?

Q. How do intermolecular interactions influence the solid-state properties of this compound?

SCXRD analysis reveals critical non-covalent interactions:

- Hydrogen Bonds : C–H⋯O bonds between diketone oxygen and methoxy/methylene protons (typical length: 2.5–3.0 Å).

- π-π Stacking : Methoxyphenyl rings may exhibit face-to-face stacking (distance ~3.5 Å).

- Impact on Stability : Stronger intermolecular forces correlate with higher melting points and reduced solubility in nonpolar solvents. For example, a 3D hydrogen-bond network in similar compounds increases thermal stability by ~20°C compared to non-hydrogen-bonded analogs .

Q. How can data contradictions in solvent-dependent stability studies be resolved?

Contradictions often arise from competing solvent effects (e.g., polarity vs. hydrogen-bonding capacity). A multi-method approach is recommended:

Experimental : Measure tautomer ratios via ¹H NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

Computational : Compare DFT-predicted solvent stabilization energies with experimental trends.

Statistical Analysis : Use multivariate regression to identify dominant solvent parameters (e.g., Kamlet-Taft α, β, π* terms). For instance, β-diketones in DMSO show <10% enol content due to strong solute-solvent hydrogen bonding .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.